5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
“5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using a reagent like sodium hydrosulfide.
Attachment of the Aryl Groups: The aryl groups can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Protein Binding: Studies on its interaction with proteins and nucleic acids.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Potential use as an antimicrobial agent against bacterial or fungal infections.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Protein Binding: It may interact with specific amino acid residues in proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxamide: Similar structure but lacks the aryl groups.
N-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
Functional Group Diversity:
Biological Activity: The combination of these functional groups may result in unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C21H20ClN3OS |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3OS/c1-13-8-9-17(10-15(13)3)24-20(26)19-18(22)11-23-21(25-19)27-12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
RSJLREVHPFCNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C)C |
Origin of Product |
United States |
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